3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide
CAS No.: 1152861-15-8
Cat. No.: VC6848072
Molecular Formula: C12H19NO3S
Molecular Weight: 257.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152861-15-8 |
---|---|
Molecular Formula | C12H19NO3S |
Molecular Weight | 257.35 |
IUPAC Name | 3-propan-2-yl-4-propoxybenzenesulfonamide |
Standard InChI | InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15) |
Standard InChI Key | FLDRSFXJVHQSCM-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide has the molecular formula C₁₂H₁₉NO₃S, derived from its constituent atoms: 12 carbons, 19 hydrogens, 1 nitrogen, 3 oxygens, and 1 sulfur . The molecular weight calculates to 281.35 g/mol, with the following structural components:
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Benzene ring: Provides aromatic stability and sites for electrophilic substitution.
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Sulfonamide group (-SO₂NH₂): Imparts polarity and potential hydrogen-bonding capacity.
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Isopropyl substituent (-CH(CH₃)₂): Enhances hydrophobicity and steric bulk.
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Propoxy chain (-O-CH₂CH₂CH₃): Introduces flexibility and ether-based solubility.
Table 1: Key Identifiers and Physicochemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1152861-15-8 | |
Molecular Formula | C₁₂H₁₉NO₃S | |
Molecular Weight | 281.35 g/mol | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Solubility | Likely polar aprotic solvents |
Stereochemical Considerations
Synthesis and Manufacturing
Table 2: Reagents and Conditions for Analogous Sulfonamide Syntheses
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Sulfonation | ClSO₃H, 0–5°C, inert atmosphere | 60–75% | |
Ammonolysis | NH₃ (aq), 25°C, 12 h | 85–90% | |
Purification | Recrystallization (EtOH/H₂O) | 95%+ |
Industrial-Scale Production
Commercial suppliers such as CymitQuimica offer the compound at research-scale quantities, with pricing tiers reflecting batch size (e.g., €1,540 for 5 g and €492 for 500 mg) . These figures suggest high manufacturing costs due to multi-step synthesis and purification requirements.
Physicochemical and Spectroscopic Properties
Thermal Stability
Although specific thermogravimetric data are unavailable, the compound’s aromatic and sulfonamide groups suggest decomposition onset temperatures above 200°C, consistent with similar sulfonamides .
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) .
Biological and Industrial Applications
Medicinal Chemistry
Sulfonamides are renowned for their antibacterial and anti-inflammatory properties. While 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide’s specific bioactivity remains uncharacterized, structural analogs inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria . Modifications to the propoxy or isopropyl groups could modulate membrane permeability and target affinity.
Material Science
The compound’s rigid aromatic core and polar sulfonamide group make it a candidate for:
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